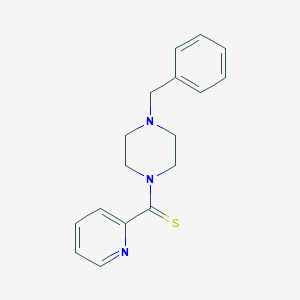
1-Benzyl-4-(2-pyridinylcarbothioyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Benzyl-4-(2-pyridinylcarbothioyl)piperazine, also known as BPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPC belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.
作用机制
The exact mechanism of action of 1-Benzyl-4-(2-pyridinylcarbothioyl)piperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways and receptors in cells. 1-Benzyl-4-(2-pyridinylcarbothioyl)piperazine has been found to interact with serotonin receptors, dopamine receptors, and adenosine receptors, among others. 1-Benzyl-4-(2-pyridinylcarbothioyl)piperazine has also been shown to modulate the activity of various enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects
1-Benzyl-4-(2-pyridinylcarbothioyl)piperazine has been found to exhibit various biochemical and physiological effects, such as antioxidant activity, anti-inflammatory activity, and antitumor activity. 1-Benzyl-4-(2-pyridinylcarbothioyl)piperazine has also been shown to modulate the levels of various neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, behavior, and cognition.
实验室实验的优点和局限性
1-Benzyl-4-(2-pyridinylcarbothioyl)piperazine has several advantages for use in lab experiments, such as its high purity, stability, and ease of synthesis. However, 1-Benzyl-4-(2-pyridinylcarbothioyl)piperazine also has some limitations, such as its relatively low solubility in water, which can make it challenging to administer in certain experimental settings.
未来方向
There are several future directions for research on 1-Benzyl-4-(2-pyridinylcarbothioyl)piperazine, including the development of new drugs for the treatment of neurodegenerative diseases, cancer, and immune disorders. Further studies are also needed to elucidate the exact mechanism of action of 1-Benzyl-4-(2-pyridinylcarbothioyl)piperazine and to identify potential side effects and toxicity. Additionally, the development of new synthesis methods for 1-Benzyl-4-(2-pyridinylcarbothioyl)piperazine and its derivatives could lead to the discovery of new compounds with even greater therapeutic potential.
合成方法
The synthesis of 1-Benzyl-4-(2-pyridinylcarbothioyl)piperazine involves the reaction of 1-benzylpiperazine with 2-pyridinecarbothioamide in the presence of a catalyst such as palladium on carbon. The reaction takes place under mild conditions and yields 1-Benzyl-4-(2-pyridinylcarbothioyl)piperazine as a white crystalline solid with a high purity.
科学研究应用
1-Benzyl-4-(2-pyridinylcarbothioyl)piperazine has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, oncology, and immunology. In neuroscience, 1-Benzyl-4-(2-pyridinylcarbothioyl)piperazine has been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation, which are known to contribute to the development of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, 1-Benzyl-4-(2-pyridinylcarbothioyl)piperazine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In immunology, 1-Benzyl-4-(2-pyridinylcarbothioyl)piperazine has been found to modulate the immune response by regulating the production of cytokines and chemokines.
属性
产品名称 |
1-Benzyl-4-(2-pyridinylcarbothioyl)piperazine |
|---|---|
分子式 |
C17H19N3S |
分子量 |
297.4 g/mol |
IUPAC 名称 |
(4-benzylpiperazin-1-yl)-pyridin-2-ylmethanethione |
InChI |
InChI=1S/C17H19N3S/c21-17(16-8-4-5-9-18-16)20-12-10-19(11-13-20)14-15-6-2-1-3-7-15/h1-9H,10-14H2 |
InChI 键 |
MMBOWSACTZCYBR-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=S)C3=CC=CC=N3 |
规范 SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=S)C3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-Aminobenzo[c]chromen-6-one](/img/structure/B232213.png)


![7a,9a-Dimethyl-10-(6-methylheptan-2-yl)-2-oxo-1,2,4,5,6,7,7a,7b,8,9,9a,10,11,12,12a,12b-hexadecahydrobenzo[d]indeno[4,5-b]azepin-5-yl acetate](/img/structure/B232218.png)


![1-[2-(3-chlorodibenzo[b,e]thiepin-11(6H)-ylidene)ethyl]-4-methylpiperazine](/img/structure/B232235.png)


![1-(7-Methoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B232255.png)
![1-{2-[4-(4-Ethylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B232260.png)
![1-Methyl-4-(7-methyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)piperazine](/img/structure/B232261.png)
![2-chloro-9-[3-(dimethylamino)propylidene]-9H-thioxanthen-4-ol](/img/structure/B232262.png)
![N-[2-(diisopropylamino)ethyl]-4-hydroxy-2-quinolinecarboxamide](/img/structure/B232266.png)